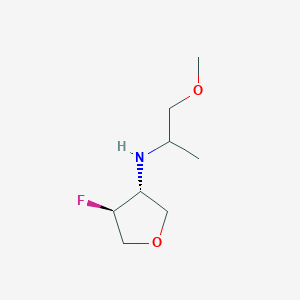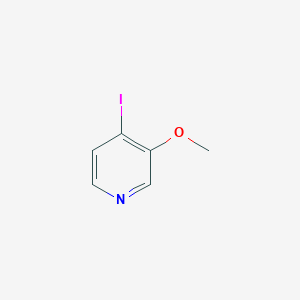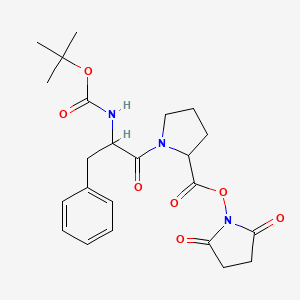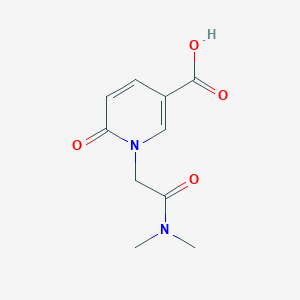
(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of (3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine include a molecular weight of 177.22 g/mol. The boiling point is 222.2±40.0 °C at a pressure of 760 Torr . The acidity coefficient (pKa) is 7.40±0.40 at a temperature of 25 °C .Aplicaciones Científicas De Investigación
Catalytic Applications
- Organolanthanide-Catalyzed Hydroamination : Organolanthanide complexes have been shown to efficiently catalyze the regioselective intermolecular hydroamination of various substrates, including alkenes and alkynes. These catalysts facilitate the addition of primary amines to unsaturated bonds, yielding corresponding amines and imines under mild conditions. This suggests potential catalytic roles for compounds with similar structural features in facilitating or undergoing hydroamination reactions, highlighting the relevance of fluoroamine compounds in synthetic organic chemistry (J. Ryu, G. Li, T. Marks, 2003).
Fluorescence Applications
- Fluorescent Labeling Reagents : Fluoro- and methoxy-substituted compounds, particularly those involving amines, have been utilized as fluorescent labeling reagents. These compounds can be used for the sensitive detection of biomolecules, suggesting potential applications for "(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine" in bioanalytical chemistry for labeling or tracing purposes (O. Al-Dirbashi, N. Kuroda, K. Nakashima, 1998).
Polymer Production
- Fluoropolymers Production Aid : The use of perfluoro substances as polymer production aids in the manufacture of fluoropolymers indicates a potential application area for fluoroamine compounds. These substances help in producing polymers under high-temperature conditions, suggesting that compounds like "(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine" could find applications in the synthesis or modification of high-performance materials (Flavourings, 2014).
Synthetic Chemistry
- Regioselective Anodic Methoxylation : Studies on the anodic methoxylation of N-(fluoroethyl)amines demonstrate the preferential introduction of a methoxy group in proximity to the fluoromethyl group. This provides insights into the synthetic versatility of fluoroamines and methoxyamines in creating fluoroalkylated building blocks for further chemical synthesis, pointing towards synthetic applications for fluoro- and methoxy-substituted amines in developing novel compounds (T. Fuchigami, S. Ichikawa, 1994).
Propiedades
IUPAC Name |
(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-6(3-11-2)10-8-5-12-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t6?,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWYFDYZBBDLN-SPDVFEMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)N[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531482.png)






![N-[2-(4-bromophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1531499.png)
![2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531500.png)
![3-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1531501.png)
![4-[(2-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1531502.png)